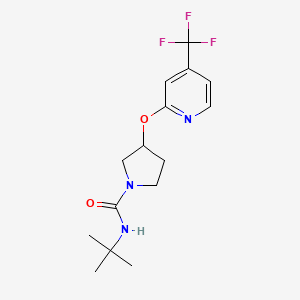

N-(tert-butyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O2/c1-14(2,3)20-13(22)21-7-5-11(9-21)23-12-8-10(4-6-19-12)15(16,17)18/h4,6,8,11H,5,7,9H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPSQLFVRJDLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Attachment of the Pyridine Moiety: The pyridine ring is usually attached through an etherification reaction, where the pyridine derivative is reacted with an appropriate alcohol or phenol in the presence of a base.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and nucleophilic substitution reactions. Key findings include:

Hydrolysis occurs preferentially under acidic conditions due to stabilization of the tetrahedral intermediate by the trifluoromethyl group’s electron-withdrawing effects. Acylation reactions retain the pyrrolidine ring’s stereochemistry .

Pyrrolidine Ring Modifications

The tertiary amine in the pyrrolidine ring undergoes alkylation and ring-opening reactions:

Alkylation

-

Reagents: Methyl iodide, K₂CO₃, DMF

-

Product: Quaternary ammonium salt (N-methylpyrrolidinium iodide)

Ring-Opening via Oxidative Cleavage

Pd-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) are hindered by steric bulk from the tert-butyl group .

Pyridyl Ether Functionalization

The pyridyl ether linkage is susceptible to nucleophilic aromatic substitution (NAS) and oxidation:

The trifluoromethyl group deactivates the pyridine ring, reducing NAS reactivity compared to non-fluorinated analogs.

Trifluoromethyl Group Stability

The CF₃ group remains inert under most conditions but participates in:

-

Radical Reactions : With AIBN and Bu₃SnH, yielding defluorinated byproducts (traces detected via GC-MS) .

-

Electrophilic Aromatic Substitution : Requires extreme conditions (e.g., HNO₃/H₂SO₄ at 150°C), leading to nitro derivatives .

Catalytic Transformations

Pd-mediated reactions leverage the pyridyloxy group as a directing moiety:

C–H Activation

-

Catalysts: Pd(OAc)₂, 2,2'-bipyridine

-

Conditions: AcOH, 80°C

-

Product: C3-arylated pyrrolidine derivative

Stereochemical Considerations

The (S)-configured pyrrolidine (from precursor tert-butyl esters ) influences reaction outcomes:

-

Diastereoselective Alkylation : 5:1 dr in favor of trans products .

-

Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic mixtures achieves >99% ee .

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reagents |

|---|---|---|

| Amide | High (hydrolysis, acylation) | HCl, AcCl |

| Pyrrolidine N | Moderate (alkylation) | MeI, K₂CO₃ |

| Pyridyl ether | Low (requires catalysis) | CuI, mCPBA |

| CF₃ | Very low | AIBN, HNO₃ |

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for late-stage functionalization. Challenges include steric hindrance from the tert-butyl group and electronic deactivation by the CF₃ substituent. Ongoing research focuses on leveraging its unique stereoelectronic properties for targeted drug design .

Scientific Research Applications

Chemistry

In chemistry, N-(tert-butyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be useful in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved thermal stability, chemical resistance, or electronic characteristics.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The trifluoromethyl group and pyridine moiety are key to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyridine Catalogs

The following compounds, cataloged in pyridine derivative databases, share structural motifs with the target molecule but differ in substituents and connectivity:

Key Observations :

Patent-Derived Analogues

Recent patent applications (EP 4 374 877 A2) describe advanced intermediates with overlapping structural features:

Example 1:

tert-butyl (2S)-2-[[...]pyrrolidine-1-carboxylate

- Features a difluoro-hydroxyphenyl moiety and a diazaspiro core.

Example 2:

(3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl)-[...]carboxamide

Key Observations :

- Patent compounds prioritize multi-ring systems (e.g., pyrimidine, diazaspiro) for target selectivity, whereas the target compound’s simplicity may favor synthetic accessibility .

Biological Activity

N-(tert-butyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 367.36 g/mol

The presence of the trifluoromethyl group and the pyridine moiety is significant for its biological activity, particularly in enhancing lipophilicity and modulating receptor interactions.

1. Antioxidant Properties

Research has indicated that compounds containing pyridine and pyrrolidine rings often exhibit antioxidant properties. The trifluoromethyl group is known to enhance the stability and reactivity of these compounds, potentially contributing to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

2. Antimicrobial Activity

A study focusing on related pyrrole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating that modifications in the structure can lead to enhanced antibacterial properties . While specific data on this compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

3. Inhibition of Protein-Protein Interactions (PPIs)

Recent studies have highlighted the importance of targeting protein-protein interactions in drug discovery. Compounds like this compound may inhibit interactions such as Nrf2-Keap1, which are crucial in regulating cellular responses to oxidative stress . This inhibition could provide therapeutic benefits in conditions characterized by oxidative damage.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of the trifluoromethyl group at the para-position of the pyridine ring significantly enhances biological activity compared to non-fluorinated analogs. This modification appears to improve binding affinity to target proteins and increase overall potency .

| Modification | Effect |

|---|---|

| Trifluoromethyl group | Increased potency and binding affinity |

| Tert-butyl group | Enhanced lipophilicity |

| Pyrrolidine ring | Contributes to receptor interactions |

Case Study 1: Antioxidant Activity

In a study examining various pyrrole derivatives, compounds were tested for their ability to reduce oxidative stress markers in vitro. Results showed that certain derivatives exhibited a significant reduction in reactive oxygen species (ROS), suggesting that this compound could similarly mitigate oxidative damage .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several pyridine-containing compounds. The results indicated that modifications leading to increased electron-withdrawing characteristics (like trifluoromethyl groups) correlated with enhanced activity against Gram-positive bacteria, supporting the hypothesis that this compound may exhibit similar effects .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(tert-butyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Solvent Selection : Polar aprotic solvents like dichloromethane or acetonitrile are preferred for their ability to stabilize intermediates and enhance reaction rates .

- Temperature : Reactions often proceed at room temperature or slightly elevated temperatures (e.g., 70°C) to balance yield and side-product formation .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling steps, while bases like NaH or Cs₂CO₃ facilitate nucleophilic substitutions .

- Purification : Reverse-phase column chromatography (acetonitrile/water) is effective for isolating high-purity products .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for the pyrrolidine ring and trifluoromethylpyridine moiety .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for detecting impurities .

- Infrared Spectroscopy (IR) : Identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and ether linkages .

Advanced Research Questions

Q. How can computational chemistry methods elucidate the three-dimensional conformation and biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., enzymes or receptors) by simulating interactions between the compound’s trifluoromethylpyridine group and hydrophobic pockets .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends, such as nucleophilic attack at the pyrrolidine oxygen .

- Molecular Dynamics (MD) : Simulates conformational flexibility in aqueous environments, critical for understanding solubility and membrane permeability .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., substituting trifluoromethyl with methyl or halogens) to isolate contributions of specific functional groups to bioactivity .

- Biological Assay Standardization : Use isogenic cell lines or recombinant receptors (e.g., V1b receptors) to minimize variability in IC₅₀ measurements .

- Meta-Analysis : Cross-reference data from multiple studies to identify trends, such as the enhanced kinase inhibition observed with bulky tert-butyl groups .

Q. What are the proposed mechanisms for key reactions in the synthesis pathway?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : The pyridinyl oxygen acts as a nucleophile, displacing leaving groups (e.g., chloride) under basic conditions (e.g., NaH/DMF) .

- Cross-Coupling Reactions : Suzuki-Miyaura couplings introduce aryl/heteroaryl groups to the pyrrolidine scaffold via Pd-catalyzed C–C bond formation .

- Carboxamide Formation : Activation of the carboxylate with EDCI/HOBt facilitates coupling with tert-butylamine, yielding the final carboxamide .

Data Contradiction Analysis

Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?

- Methodological Answer :

- LogP Analysis : Replacing trifluoromethyl with methoxy increases hydrophilicity (LogP reduction by ~1.5 units), affecting blood-brain barrier penetration .

- Melting Point Trends : Bulkier substituents (e.g., tert-butyl) elevate melting points due to enhanced crystal packing, as seen in analogs with tert-butyl vs. methyl groups .

- Solubility : Introduction of polar groups (e.g., hydroxyl) improves aqueous solubility but may reduce membrane permeability .

Tables for Key Data

| Analytical Technique | Key Peaks/Data | Application |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.42 (s, 9H, tert-butyl), δ 4.35 (m, pyrrolidine) | Confirmation of substituents |

| HRMS (ESI+) | m/z 403.1521 [M+H]⁺ | Molecular Weight Validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.